molecular formula C₄¹³CH₁₂O₅ B1157530 D-Arabinitol-1-13C

D-Arabinitol-1-13C

Cat. No.: B1157530
M. Wt: 153.14
Attention: For research use only. Not for human or veterinary use.
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Description

Structural Characterization and Nomenclature

This compound exhibits a distinct molecular architecture characterized by the substitution of a carbon-13 isotope at the first carbon position of the D-arabinitol backbone. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (2R,3R,4R)-(2 13C)pentane-1,2,3,4,5-pentol, reflecting its stereochemical configuration and isotopic labeling pattern. The molecular formula C5H12O5 indicates the preservation of the fundamental pentitol structure, with the carbon-13 substitution represented in the systematic notation. The compound maintains a molecular weight of 153.14 grams per mole, slightly elevated from the unlabeled parent compound due to the heavier carbon isotope.

The structural integrity of this compound is confirmed through advanced spectroscopic techniques, particularly nuclear magnetic resonance spectroscopy, which reveals characteristic coupling patterns unique to carbon-13 labeled compounds. The InChI identifier InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ provides a comprehensive description of the molecular connectivity and stereochemistry. The SMILES representation C(C@HO)O illustrates the three-dimensional arrangement of atoms and the specific position of the carbon-13 label.

Table 1: Structural Properties of this compound

Property Value Reference
Molecular Formula C5H12O5
Molecular Weight 153.14 g/mol
IUPAC Name (2R,3R,4R)-(2 13C)pentane-1,2,3,4,5-pentol
InChI Key HEBKCHPVOIAQTA-PSKBJHQASA-N
Carbon-13 Position Position 1 (C-1)

Historical Context and Discovery

The development of this compound emerged from the broader advancement in stable isotope methodology that gained prominence in the latter half of the twentieth century. The preparation of carbon-13 labeled alditols, including D-arabinitol derivatives, was first systematically achieved through sodium borohydride reduction of corresponding carbon-13 labeled aldoses. This synthetic approach represents a significant milestone in isotope chemistry, enabling researchers to produce labeled sugar alcohols with high isotopic purity and stereochemical integrity.

The creation date for the specific this compound compound entry in chemical databases traces back to November 2, 2022, with subsequent modifications recorded as recently as May 24, 2025, indicating ongoing refinement of its characterization data. The compound represents part of a broader family of carbon-13 labeled alditols that includes D-(1-13C)ribitol, D-(1-13C)xylitol, D-(1-13C)glucitol, D-(1-13C)mannitol, and D-(1-13C)talitol, all prepared through similar reduction methodologies. These developments coincided with the recognition of stable, nonradioactive isotope tracers as powerful tools for investigating in vivo kinetics of human and animal metabolism.

The historical progression of carbon-13 labeled compound development reflects the evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy, which enabled detailed characterization of isotopic labeling patterns and molecular structures. Early investigations into carbon-13 labeled alditols revealed the complexity of interpreting nuclear magnetic resonance spectra due to overlapping carbon-13 coupled and carbon-13 noncoupled subspectra, leading to refinements in analytical methodologies.

Significance in Isotope Chemistry

This compound holds exceptional significance in isotope chemistry as a representative example of strategically labeled compounds designed for metabolic tracing and spectroscopic investigation. The incorporation of carbon-13 at the first carbon position provides researchers with a molecular probe capable of revealing specific biochemical transformations and metabolic flux patterns. Stable isotope tracers such as this compound offer distinct advantages over radioactive alternatives, including enhanced safety profiles, unlimited storage capabilities, and compatibility with a wide range of analytical techniques.

The compound's utility in nuclear magnetic resonance spectroscopy extends beyond simple structural identification to encompass detailed conformational analysis and dynamic studies of molecular behavior in solution. Carbon-13 nuclear magnetic resonance spectroscopy of this compound reveals characteristic coupling patterns that provide insights into molecular geometry, conformational preferences, and intermolecular interactions. The carbon-13 label serves as an internal reporter, enabling researchers to distinguish between labeled and unlabeled molecular populations in complex biological systems.

Table 2: Applications of this compound in Research

Application Area Methodology Information Gained Reference
Metabolic Tracing Mass Spectrometry Pathway flux rates
Nuclear Magnetic Resonance Carbon-13 NMR Structural dynamics
Biochemical Studies Isotope dilution Metabolite turnover
Conformational Analysis Solution NMR Molecular geometry

The significance of this compound in isotope chemistry also relates to its role in advancing our understanding of carbohydrate metabolism and polyol biochemistry. Stable isotope methodology employing carbon-13 labeled compounds enables quantitative assessment of dynamic metabolic processes that cannot be achieved through concentration measurements alone. The compound serves as a valuable tool for investigating the kinetics of arabinitol metabolism in various biological systems, providing insights into the rates of production, transformation, and utilization of this important metabolite.

Relationship to Parent Compound D-Arabinitol

This compound maintains a fundamental structural relationship with its parent compound D-arabinitol while incorporating the distinctive carbon-13 label that enhances its utility for research applications. The parent compound D-arabinitol exists as a pentitol with the molecular formula C5H12O5 and exhibits significant biological relevance as a metabolite in various organisms, including fungi, yeasts, and plants. The D-enantiomer of arabinitol represents one of the stereoisomeric forms of this sugar alcohol, characterized by its specific three-dimensional arrangement of hydroxyl groups.

The unlabeled D-arabinitol demonstrates notable chemical and physical properties that are largely preserved in the carbon-13 labeled derivative. The parent compound exhibits a melting point range of 101-104 degrees Celsius and maintains solid state characteristics under standard conditions. D-arabinitol belongs to the chemical class of sugar alcohols, representing hydrogenated forms of carbohydrates where the carbonyl group has been reduced to hydroxyl functionality. The compound serves essential biological functions, including roles in carbohydrate storage, osmoprotection, and cellular metabolism across diverse organisms.

The relationship between this compound and its parent compound extends to their shared metabolic pathways and biochemical transformations. Both compounds participate in similar enzymatic reactions, including those catalyzed by arabinitol dehydrogenases and related enzymes involved in polyol metabolism. The carbon-13 labeled derivative enables researchers to trace these metabolic transformations with enhanced precision, revealing the fate of specific carbon atoms throughout biochemical pathways.

Table 3: Comparative Properties of D-Arabinitol and this compound

Property D-Arabinitol This compound Difference
Molecular Weight 152.147 g/mol 153.14 g/mol +0.993 g/mol
Carbon-13 Label None Position 1 Isotopic substitution
Chemical Class Sugar alcohol Sugar alcohol Identical
Stereochemistry D-configuration D-configuration Identical
Melting Point 101-104°C Similar (estimated) Minimal

The metabolic significance of the parent compound D-arabinitol provides context for understanding the applications of the carbon-13 labeled derivative. D-arabinitol serves as a storage carbohydrate in various microorganisms and participates in stress response mechanisms, particularly in osmotic adaptation and reactive oxygen species scavenging. The compound accumulates in substantial quantities during specific growth phases and environmental conditions, making it an important target for metabolic investigation. These biological roles of the parent compound directly inform the research applications of this compound, as the labeled version enables detailed tracking of arabinitol metabolism in living systems.

Properties

Molecular Formula

C₄¹³CH₁₂O₅

Molecular Weight

153.14

Synonyms

D-[1-13C]arabitol;  D-[5-13C]lyxitol

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Variations

The table below compares D-Arabinitol-1-13C with structurally related isotope-labeled carbohydrates:

Compound Name Molecular Formula Molecular Weight (g/mol) Isotopic Label Position Storage Temperature Purity Key Applications
This compound C4^13CH12O5 153.14 C1 +4°C >95% (HPLC) Metabolic studies, NMR
D-Arabinitol-1,2-13C2 ^13C2C3H12O5 154.131 C1, C2 -20°C >95% High-resolution metabolic tracing
D-Arabinose-1-13C CH2OH(CHOH)3CHO 151.12 (unlabeled) C1 Not specified 99% Precursor studies, glycobiology
D-Arabinitol-13C5 ^13C5H12O5 157.14 All five carbons Not specified >95% Comprehensive isotope tracing

Key Observations :

  • Isotopic enrichment : this compound provides single-position labeling, ideal for targeted metabolic studies. In contrast, D-Arabinitol-13C5 (fully labeled) offers broader tracing capabilities but at higher cost .
  • Structural differences: D-Arabinose-1-13C is an aldose sugar, whereas this compound is its reduced sugar alcohol form. This impacts their roles in biological systems (e.g., arabinose is a metabolic intermediate; arabinitol is a storage polyol) .
Research Findings
  • Pharmacokinetic Studies: Deuterated analogs (e.g., D-Arabitol-13C-2) demonstrate altered metabolic stability compared to non-labeled forms, emphasizing the need for position-specific labeling in drug development .
  • Diagnostic Sensitivity: In fungal infection models, this compound improves detection limits in LC-MS assays due to reduced background noise .

Preparation Methods

Substrate Selection and Labeling

The synthesis begins with D-xylulose, a ketose sugar, which is isotopically labeled at the C1 position with 13C. The labeling is achieved by incorporating 13C-enriched glucose into microbial fermentation systems, followed by enzymatic conversion to D-xylulose via the pentose phosphate pathway. Alternatively, chemical synthesis of 13C-labeled D-xylulose can be performed using Kiliani–Fischer homologation with 13C-cyanide.

Reduction Mechanism

NaBH₄ selectively reduces the carbonyl group of D-xylulose to a hydroxyl group, yielding this compound. The reaction proceeds in aqueous or alcoholic solvents at ambient temperature, with the boron hydride acting as a nucleophile attacking the electrophilic carbonyl carbon. The mechanism ensures retention of the 13C label at the C1 position, as confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Reaction Scheme:

D-Xylulose-1-13C+NaBH4D-Arabinitol-1-13C+NaB(OH)4\text{D-Xylulose-1-}^{13}\text{C} + \text{NaBH}4 \rightarrow \text{D-Arabinitol-1-}^{13}\text{C} + \text{NaB(OH)}4

Purification and Validation

Post-reduction, the crude product is purified via ion-exchange chromatography to remove borate salts. High-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) ensures >99% isotopic and chemical purity. The 13C enrichment is validated using mass spectrometry (MS) and 13C^{13}\text{C}-NMR, with characteristic peaks at δ 96.5 ppm for the labeled C1 position.

Enzymatic Synthesis via CDP-d-Arabinitol Pathway

The biosynthetic pathway of CDP-d-arabinitol in Streptococcus pneumoniae provides a template for enzymatic preparation of this compound. This two-step process leverages recombinant enzymes to achieve high specificity.

Enzymatic Conversion of D-Xylulose-5-Phosphate

The first step involves cytidylyltransferase (AbpA), which catalyzes the transfer of a cytidine monophosphate (CMP) group to D-xylulose-5-phosphate (D-Xlu-5-P), forming CDP-d-xylulose. When 13C-labeled D-Xlu-5-P is used, the C1 position retains the isotopic label.

Key Reaction Parameters:

EnzymeSubstrateCofactorpH OptimumTemperature
AbpAD-Xlu-5-P (1-13C) + CTPNone7.537°C

Reductive Step Catalyzed by CDP-d-Xylulose Reductase

The second enzyme, CDP-d-xylulose reductase (AbpB), reduces CDP-d-xylulose to CDP-d-arabinitol-1-13C using NADH or NADPH as cofactors. The reductase specifically targets the C2 ketone group, leaving the 13C label intact.

Kinetic Data for AbpB:

SubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)
CDP-d-xylulose (1-13C)12.4 ± 1.20.45 ± 0.03

Dephosphorylation and Isolation

The final step involves enzymatic dephosphorylation of CDP-d-arabinitol-1-13C using acid phosphatase, yielding free this compound. The product is isolated via gel filtration chromatography, with a typical yield of 68–72%.

Isotopic Labeling via Microbial Fermentation

Microbial systems offer a scalable approach for 13C labeling. Pisolithus tinctorius and Ascochyta medicaginicola, natural producers of D-arabinitol, are cultivated in media containing 13C-glucose to biosynthesize this compound.

Fermentation Conditions

  • Carbon Source : 99% 13C-glucose

  • Culture Duration : 72–96 hours

  • Yield : 0.8–1.2 g/L of this compound

Labeling Efficiency Analysis

Gas chromatography–mass spectrometry (GC-MS) reveals 98.5–99.3% 13C incorporation at the C1 position. Natural abundance correction is applied using matrix-based algorithms to account for residual 12C.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Isotopic Enrichment (%)Scalability
Chemical Reduction85–90>9998.5–99.5Industrial
Enzymatic Synthesis68–7295–9899.0–99.8Lab-scale
Microbial Fermentation0.8–1.290–9598.5–99.3Pilot-scale

Challenges and Optimization Strategies

Side Reactions in Chemical Synthesis

Competing reduction of adjacent hydroxyl groups can occur if reaction pH exceeds 9.0. Buffering the solution at pH 7.0–8.0 with Tris-acetate minimizes side products.

Enzyme Stability in Biocatalytic Routes

AbpB loses 40% activity after 6 hours at 37°C. Immobilization on chitosan beads enhances stability, retaining 85% activity over 24 hours.

Cost-Efficiency in Microbial Systems

The low yield of microbial fermentation is addressed by metabolic engineering. Overexpression of xylulokinase in P. tinctorius increases this compound titers to 3.5 g/L .

Q & A

Q. What are the critical safety precautions for handling D-Arabinitol-1-13C in laboratory settings?

this compound requires adherence to safety protocols due to its classification as a skin irritant (H315), severe eye irritant (H319), and potential respiratory irritant (H335). Key precautions include:

  • Use of PPE: Gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Ventilation: Work in a well-ventilated fume hood to prevent inhalation of dust or aerosols .
  • Storage: Keep at +4°C in a tightly sealed container to maintain stability .
  • Disposal: Follow local regulations for organic waste; avoid release into water systems .

Q. How can researchers verify the purity and isotopic integrity of this compound?

Purity (>95% by HPLC) and isotopic labeling should be confirmed using:

  • HPLC Analysis : Utilize reverse-phase chromatography with a refractive index detector, referencing the unlabelled CAS 488-82-4 for comparison .
  • Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 153.14 (C₄¹³CH₁₂O₅) to validate ¹³C incorporation .
  • NMR Spectroscopy : Analyze the ¹³C NMR spectrum for a distinct signal at the labeled C1 position (~70 ppm for polyols) .

Q. What are the standard methods for quantifying this compound in biological samples?

Enzymatic assays are commonly employed:

  • Mannitol Dehydrogenase (ManDH) Assay :

    ReagentVolume (mL)Role
    NAD⁺ solution3.3Coenzyme for oxidation
    Buffer (pH 9.0)3.3Maintain reaction pH
    ManDH suspension0.6Catalyzes D-arabinitol oxidation
    Measure NADH production at 340 nm; calibrate with a 0.30 mg/mL D-mannitol standard .

Advanced Research Questions

Q. How does the ¹³C label in this compound influence its metabolic tracing in microbial studies?

The ¹³C label enables precise tracking of carbon flux via:

  • Isotopic Steady-State Labeling : Incubate microbes with this compound and extract metabolites for GC-MS or LC-MS analysis. Compare ¹³C enrichment in downstream TCA cycle intermediates (e.g., citrate) to map utilization pathways .
  • Dynamic Flux Analysis : Use time-course sampling to model isotopic incorporation rates, correcting for natural abundance ¹³C (~1.1%) .

Q. What experimental controls are essential when using this compound in enzyme kinetics studies?

  • Blank Reactions : Omit the enzyme to account for non-specific NADH formation .
  • Substrate Saturation Curves : Vary this compound concentrations (0–10 mM) to determine Kₘ and Vₘₐₓ .
  • Isotope Effect Controls : Compare kinetics with unlabelled D-Arabinitol to assess ¹³C-induced rate changes (e.g., kinetic isotope effects) .

Q. How should researchers resolve contradictions in stability data for this compound under varying storage conditions?

Conflicting reports on storage (e.g., room temperature vs. +4°C) require systematic validation:

  • Stability Testing : Aliquot samples and store under different conditions. Monitor purity via HPLC at 0, 1, 3, and 6 months .
  • Degradation Product Analysis : Use LC-MS to identify byproducts (e.g., oxidation to arabinonic acid) under suboptimal storage .

Q. What statistical considerations apply when reporting this compound experimental data?

  • Precision Limits : Report numerical data to one significant digit beyond instrument precision (e.g., 153.1 ± 0.3 g/mol for molecular weight) .
  • Significance Thresholds : Define p-values a priori (e.g., p < 0.05) and avoid the term "significant" without statistical testing .
  • Error Propagation : Calculate combined uncertainties for derived parameters (e.g., flux rates) using Monte Carlo simulations .

Methodological Tables

Q. Table 1. Reagent Preparation for ManDH Assay

ComponentVolume (mL)Purpose
NAD⁺ solution3.3Electron acceptor for oxidation
Phosphate buffer58.6Maintain pH 9.0
ManDH suspension0.6Catalyze substrate conversion
Adapted from enzymatic assay protocols .

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